3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid
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Overview
Description
3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with chloroacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrimidine: Shares the imidazo ring but has a pyrimidine moiety instead of pyrazine.
3-Bromoimidazo[1,2-a]pyrazine: A halogenated derivative with bromine instead of chlorine
Uniqueness
3-Chloroimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both imidazo and pyrazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5(7(12)13)10-4-3-9-1-2-11(4)6/h1-3H,(H,12,13) |
InChI Key |
NRNOGGODKWKILW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=C2Cl)C(=O)O)C=N1 |
Origin of Product |
United States |
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